molecular formula C16H11N3O5 B3012802 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide CAS No. 921571-11-1

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide

Cat. No. B3012802
CAS RN: 921571-11-1
M. Wt: 325.28
InChI Key: SZKGURLPBVMFHA-UHFFFAOYSA-N
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Description

The compound “N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a furan ring, an oxadiazole ring, and a benzofuran ring . It’s part of a class of compounds known as aralkylamines .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H-[1,2,4]-triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide . Mannich bases and methyl derivatives were then prepared . The yield was reported to be 75%, with a melting point of 295°C .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as elemental analyses, IR, and 1H-NMR spectra . For instance, the compound 5-(furan-2-ylmethyl-idene)thiazolo[3,4-a]benzimidazole-2-thione was found to have a nearly planar thiazolo[3,4-a]benzimidazole fused-ring system .


Chemical Reactions Analysis

Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They have been used in the synthesis of various compounds, including those with biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the compound 5-Furan-2yl[1,3,4]oxadiazole-2-thiol was found to have a yield of 75%, a melting point of 295°C, and specific IR and 1H-NMR spectra .

Scientific Research Applications

Synthesis and Chemical Properties

This compound is involved in the synthesis of various heterocyclic compounds that exhibit a broad range of chemical and biological properties. For instance, it has been utilized in the development of insensitive energetic materials, where its derivatives have been synthesized and characterized for their moderate thermal stabilities and insensitivity towards impact and friction. These properties make them superior to traditional energetic materials like TNT in certain aspects (Yu et al., 2017).

Antimicrobial Activities

Derivatives of this compound have shown significant antimicrobial activities. For example, azole derivatives synthesized from furan-2-carbohydrazide, related to the core structure of this compound, displayed activity against tested microorganisms. This highlights its potential in developing new antimicrobial agents (Başoğlu et al., 2013).

Chelating Properties

The chelating properties of transition metal chelates derived from related molecules have been evaluated, indicating the compound's utility in coordination chemistry. These chelates were examined for their antifungal activity, suggesting potential applications in agricultural and pharmaceutical fungicides (Varde & Acharya, 2017).

Pharmaceutical Research

In pharmaceutical research, compounds containing the oxadiazole or furan moiety, similar to the one , have been extensively studied for their therapeutic potential. These compounds are known for their diverse biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant properties. This demonstrates the compound's relevance in the development of new drugs with varied therapeutic applications (Siwach & Verma, 2020).

properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O5/c1-21-10-5-2-4-9-8-12(23-13(9)10)14(20)17-16-19-18-15(24-16)11-6-3-7-22-11/h2-8H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKGURLPBVMFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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